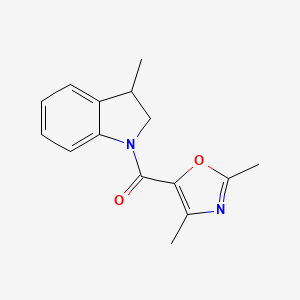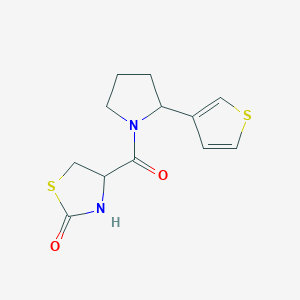![molecular formula C14H12N2O2 B7585828 2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole](/img/structure/B7585828.png)
2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPOB and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
MPOB has been found to have potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. MPOB has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MPOB has been reported to have antimicrobial activity and can be used in the development of new antibiotics.
Wirkmechanismus
The mechanism of action of MPOB is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in inflammation, cancer, and neurodegenerative diseases. MPOB has also been found to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects:
MPOB has been reported to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MPOB has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, MPOB has been reported to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPOB has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties can be easily modified to suit specific experimental needs. Additionally, MPOB has been found to have low toxicity and can be used in in vitro and in vivo experiments. However, the limitations of MPOB include its poor solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions for the research on MPOB. One potential direction is the development of MPOB-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of MPOB. Additionally, the mechanism of action of MPOB needs to be further elucidated to understand its potential applications better. Finally, the development of new methods for the administration of MPOB in experiments can also be explored.
Conclusion:
In conclusion, MPOB is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MPOB can lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
MPOB can be synthesized using different methods, including the reaction of 2-aminophenol and 5-methyl-2-pyridinemethanol in the presence of a catalyst. Another method involves the reaction of 2-chlorobenzaldehyde with 5-methyl-2-pyridinemethanol and sodium hydroxide. The synthesis of MPOB using these methods has been reported in various scientific studies.
Eigenschaften
IUPAC Name |
2-[(5-methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-10-6-7-13(15-8-10)17-9-14-16-11-4-2-3-5-12(11)18-14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUANGDXWNNWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585750.png)





![9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)

![5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole](/img/structure/B7585812.png)
![N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide](/img/structure/B7585813.png)
![9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)
![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7585834.png)
